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molecular formula C16H20I3N3O7 B602063 Iopamidol ep impurity C CAS No. 87932-07-8

Iopamidol ep impurity C

Cat. No. B602063
M. Wt: 747.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05204086

Procedure details

5-Amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide (300 g) was suspended in acetic anhydride (1.5 1) at 90° (in an oil bath) and then p-toluenesulphonic acid (3 g) was added. The mixture was heated for 41/2 hours and then cooled slowly to room temperature. The product was collected on a filter and washed with small amounts of acetic anhydride. Yield: 353 g. The product was suspended in a mixture of methanol (600 ml) and water (300 ml) at room temperature and the pH was adjusted to about 11.5 by adding 5N sodium hydroxide (200 ml). This mixture was heated at 50° C. and more 5 N sodium hydroxide (235 ml) was added dropwise in such a manner that the pH was kept at about 10.5. After 2-3 hours the pH did not decrease, and the hydrolysis was completed. After cooling to room temperature the mixture was acidified with 6 N hydrochloric acid to about pH 6. After stirring for two hours at room temperature, the mixture was cooled to 3° for 2-3 days. The product was collected on a filter, suspended in water (500 ml) and filtered again. Yield: 257 g. Melting point: above 270°. (Found: C 25.68; H 2.85; I 51.0; N 6.03. Calc. for C16H20I3N3O7 : C 25.72;H 2.70; I 50.96; N 5.62) TLC (precoated TLC Plates Silica Gel 60 F-254 from Merck A.G. and developed in CHCl3 : MeOH=70:30) showed one spot with Rf value 0.38.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([I:26])=[C:4]([C:18]([NH:20][CH:21]([CH2:24][OH:25])[CH2:22][OH:23])=[O:19])[C:5]([I:17])=[C:6]([C:15]=1[I:16])[C:7]([NH:9][CH:10]([CH2:13][OH:14])[CH2:11][OH:12])=[O:8].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:38](OC(=O)C)(=[O:40])[CH3:39]>>[C:38]([NH:1][C:2]1[C:15]([I:16])=[C:6]([C:7]([NH:9][CH:10]([CH2:13][OH:14])[CH2:11][OH:12])=[O:8])[C:5]([I:17])=[C:4]([C:3]=1[I:26])[C:18]([NH:20][CH:21]([CH2:24][OH:25])[CH2:22][OH:23])=[O:19])(=[O:40])[CH3:39]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)NC(CO)CO)C1I)I)C(=O)NC(CO)CO)I
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 41/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with small amounts of acetic anhydride
ADDITION
Type
ADDITION
Details
The product was suspended in a mixture of methanol (600 ml) and water (300 ml) at room temperature
ADDITION
Type
ADDITION
Details
by adding 5N sodium hydroxide (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated at 50° C.
ADDITION
Type
ADDITION
Details
more 5 N sodium hydroxide (235 ml) was added dropwise in such a manner that the pH
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 3° for 2-3 days
Duration
2.5 (± 0.5) d
CUSTOM
Type
CUSTOM
Details
The product was collected on a filter
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
C(C)(=O)NC=1C(=C(C(=C(C(=O)NC(CO)CO)C1I)I)C(=O)NC(CO)CO)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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